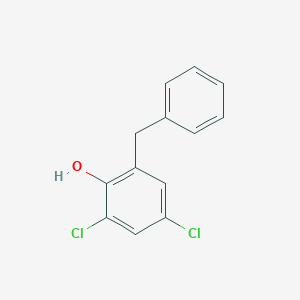

2-Benzyl-4,6-dichlorophenol

Description

Contextualizing 2-Benzyl-4,6-dichlorophenol within Phenolic Compound Research

Phenolic compounds, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are a cornerstone of organic chemistry. ontosight.aiontosight.aiontosight.ai Their inherent reactivity and the ability to form a wide range of derivatives make them valuable in various fields. This compound belongs to the class of substituted phenols, where hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. ontosight.ai In this case, the presence of a benzyl (B1604629) group and two chlorine atoms significantly influences its chemical behavior and potential applications. ontosight.ai

The study of substituted phenols is a mature yet continually evolving area of research. Scientists are interested in how different substituents affect the physical and chemical properties of the parent phenol (B47542) molecule. These modifications can alter acidity, solubility, reactivity, and biological activity. ontosight.airesearchgate.netmdpi.com Research into compounds like this compound is often driven by the quest for new materials, catalysts, and molecules with specific biological activities. ontosight.aiacs.org

Historical Perspectives and Emerging Research Areas of Dichlorophenols

Dichlorophenols, as a subclass of chlorophenols, have a long history in chemical research and industry. chemicalland21.com Initially, their primary applications were as intermediates in the synthesis of pesticides, herbicides, and antiseptics. chemicalland21.combritannica.com For instance, 2,4-dichlorophenol (B122985) is a well-known precursor to the herbicide 2,4-D. chemicalland21.combritannica.comresearchgate.net

Over the decades, research on dichlorophenols has expanded beyond their traditional uses. A significant area of emerging research is their environmental fate and degradation. rsc.orgelsevierpure.commdpi.com Due to their toxicity and persistence, scientists are actively investigating methods for their removal from contaminated water and soil. rsc.orgelsevierpure.commdpi.com This includes advanced oxidation processes and bioremediation techniques. elsevierpure.commdpi.com

Furthermore, the unique electronic properties of dichlorophenols make them interesting candidates for materials science and catalysis. acs.orgnih.gov Recent studies have explored their use in the development of new polymers and as components in catalytic systems. acs.org The precise positioning of the chlorine atoms on the phenol ring can be tuned to achieve desired electronic and steric effects, opening up new possibilities for their application. nih.gov

Structural Significance of the Benzyl and Dichloro Substituents in Phenolic Compounds

The chemical identity and behavior of this compound are intrinsically linked to its molecular architecture. The presence and positioning of the benzyl and dichloro substituents on the phenol ring are not arbitrary; they impart specific and significant properties to the molecule.

The Benzyl Group:

The benzyl group, a benzene ring attached to a methylene (B1212753) (-CH2-) group, introduces a significant non-polar character to the molecule. curlyarrows.comwikipedia.orgretrosynthetix.com This can influence its solubility in various solvents and its interaction with biological membranes. ontosight.ai The benzyl group is also known to affect the reactivity of the phenolic hydroxyl group and the aromatic ring through steric hindrance and electronic effects. wikipedia.org In some contexts, the benzyl group can be used as a protecting group in organic synthesis due to its relative stability and the availability of methods for its removal. wikipedia.org

The Dichloro Substituents:

The two chlorine atoms at positions 4 and 6 of the phenol ring have a profound impact on the molecule's properties. ontosight.aiontosight.ai Chlorine is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to phenol itself. wikipedia.org This enhanced acidity is a key characteristic of many chlorinated phenols. chemicalland21.comwikipedia.org The positions of the chlorine atoms also dictate the molecule's reactivity in electrophilic substitution reactions, directing incoming groups to specific positions on the ring. nih.gov Furthermore, the presence of chlorine atoms can enhance the compound's biological activity, a property that has been exploited in the development of various antimicrobial agents. ontosight.ainih.gov

Research Gaps and Future Directions in this compound Studies

Despite the existing knowledge on substituted phenols, specific research on this compound is not extensively documented in publicly available literature, indicating a significant research gap. While general principles of phenolic chemistry can be applied, detailed experimental data on its specific properties and reactivity are lacking.

Future research on this compound could be directed towards several promising areas:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and its isomers is a fundamental first step. ontosight.aijustia.com This would be followed by a comprehensive characterization of its physicochemical properties, including its pKa, solubility, and spectroscopic data.

Reactivity Studies: A systematic investigation of its reactivity would provide valuable insights into its chemical behavior. This could include studying its reactions at the hydroxyl group, the aromatic ring, and the benzylic position.

Potential Applications: Exploring potential applications is a key driver for chemical research. Based on the chemistry of related compounds, this compound could be investigated for its potential as:

An intermediate in the synthesis of more complex molecules. chemicalland21.com

A monomer for the creation of novel polymers with specific thermal or flame-retardant properties.

A ligand in coordination chemistry and catalysis.

A molecule with potential biological activity, although this would require extensive and careful study. ontosight.ai

Computational Modeling: In conjunction with experimental work, computational studies could be employed to predict the molecule's properties, reaction mechanisms, and potential interactions with biological targets.

The exploration of these research avenues would not only fill the current knowledge gap regarding this compound but also contribute to the broader understanding of substituted phenols and their potential to address contemporary scientific and technological challenges.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19578-81-5 |

|---|---|

Molecular Formula |

C13H10Cl2O |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

2-benzyl-4,6-dichlorophenol |

InChI |

InChI=1S/C13H10Cl2O/c14-11-7-10(13(16)12(15)8-11)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |

InChI Key |

MJTIYXIISJNFMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Cl)Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Cl)Cl)O |

Other CAS No. |

19578-81-5 |

solubility |

2.29e-05 M |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 4,6 Dichlorophenol

Established Synthetic Pathways for 2-Benzyl-4,6-dichlorophenol

The synthesis of this compound, a molecule with a precise arrangement of substituents on the phenol (B47542) ring, is primarily achieved through electrophilic substitution reactions. The logical and most direct approach involves the introduction of a benzyl (B1604629) group onto a pre-existing dichlorinated phenol framework.

Alkylation Approaches Involving 4,6-Dichlorophenol

The principal synthetic route to this compound involves the Friedel-Crafts alkylation of 4,6-dichlorophenol. In this electrophilic aromatic substitution reaction, the benzyl group is introduced into the position ortho to the hydroxyl group, which is the vacant C2 position. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position (C4) is already occupied by a chlorine atom, the substitution is directed to the available ortho position (C2).

The reaction is typically carried out by treating 4,6-dichlorophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst. Common catalysts for Friedel-Crafts alkylation include Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like sulfuric acid (H₂SO₄).

A study on the benzylation of the related compound, p-chlorophenol, with benzyl alcohol using sulfuric acid as a catalyst demonstrated the successful synthesis of the ortho-benzylated product, 2-benzyl-4-chlorophenol. researchgate.net This precedent supports the feasibility and efficacy of synthesizing this compound from 4,6-dichlorophenol. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, are critical parameters that must be optimized to maximize the yield of the desired mono-benzylated product and minimize the formation of by-products. researchgate.net

Table 1: Key Parameters in the Benzylation of Chlorinated Phenols

| Parameter | Influence on the Reaction | Typical Conditions |

|---|---|---|

| Catalyst | Activates the benzylating agent to form the electrophile (benzyl carbocation or a complex). | Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄). |

| Benzylating Agent | Source of the benzyl group. | Benzyl chloride, Benzyl alcohol. researchgate.net |

| Solvent | Affects solubility of reactants and can influence reaction rate and selectivity. | Often the reaction is run neat or with a non-polar solvent. |

| Temperature | Controls the reaction rate; higher temperatures can lead to by-products. | Varies depending on catalyst and reactants, often elevated. |

| Reactant Ratio | Influences the degree of substitution (mono- vs. di-benzylation). | An excess of the phenol is sometimes used to favor mono-alkylation. |

Alternative Synthetic Routes and Their Mechanistic Considerations

While direct benzylation of 4,6-dichlorophenol is the most straightforward pathway, alternative multi-step synthetic routes are theoretically possible. These routes are not widely reported for this specific compound but can be inferred from general organic synthesis principles. One such hypothetical pathway could involve the synthesis of a benzyl-substituted phenol followed by selective chlorination at the 4 and 6 positions. However, controlling the regioselectivity of the chlorination on an already substituted phenol could be challenging and lead to a mixture of isomers, complicating purification.

Another potential approach could involve a rearrangement reaction. For instance, a benzyl phenyl ether could be synthesized from 4,6-dichlorophenol and a benzyl halide (Williamson ether synthesis), followed by a Fries rearrangement or a photo-Fries rearrangement to migrate the benzyl group from the oxygen atom to the carbon atom of the aromatic ring. These rearrangements often yield a mixture of ortho and para isomers, which would necessitate separation of the desired 2-benzyl product.

Alkylation of 2,6-dichlorophenol (B41786) has been reported to yield the isomer, 4-benzyl-2,6-dichlorophenol, where the benzyl group is introduced at the para position. ontosight.ai This highlights the inherent regioselectivity challenges in Friedel-Crafts reactions on substituted phenols.

Precursor Synthesis: Advanced Approaches to 2,6-Dichlorophenol

Regioselective Chlorination Strategies for Phenolic Compounds

Direct chlorination of phenol often leads to a mixture of isomers, including 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol (B30397). Achieving high selectivity for the 2,6-dichloro isomer requires specialized methods.

One effective strategy involves the chlorination of a phenol derivative where the para-position is blocked by a temporary protecting group. An established industrial method involves the sulfonation of phenol to form 4-hydroxybenzenesulfonic acid. Subsequent chlorination occurs at the two ortho positions (C2 and C6). The final step is the removal of the sulfonic acid group by hydrolysis, yielding 2,6-dichlorophenol. wikipedia.org Similarly, 4-hydroxybenzoic acid can be used as the starting material. It is first chlorinated at the ortho positions, followed by decarboxylation to give the final product. wikipedia.org

A patented method describes the production of 2,6-dichlorophenol compounds by reacting a 4-substituted phenol with sulfuryl chloride in the presence of a secondary amine, such as dicyclohexylamine (B1670486) or diethylamine, which achieves high yield. justia.com

Table 2: Comparison of Regioselective Chlorination Methods for Phenols

| Method | Key Reagents/Catalysts | Position Blocked | Key Advantage |

|---|---|---|---|

| Sulfonation-Chlorination-Desulfonation | H₂SO₄, Cl₂, Steam (hydrolysis) | Para (as -SO₃H) | Established industrial process. wikipedia.org |

| Carboxylation-Chlorination-Decarboxylation | CO₂, Cl₂, Heat (decarboxylation) | Para (as -COOH) | Alternative to sulfonation route. wikipedia.org |

| Catalytic Chlorination | Sulfuryl chloride, Secondary amine | Para (by substrate choice) | High yield under specific catalytic conditions. justia.com |

Diazotization and Decarboxylation Pathways for Dichlorophenol Precursors

An alternative to direct chlorination involves building the molecule from precursors that already contain the desired substitution pattern. Oxidative chlorination followed by decarboxylation or desulphonation represents a viable route. For instance, starting materials like 4-aminobenzoic acid or 4-hydroxybenzoic acid can undergo oxidative chlorination, followed by removal of the carboxyl group to yield the desired dichlorophenol. acs.org

Diazotization of substituted anilines is a classic method for introducing a hydroxyl group onto an aromatic ring. While not the most common route for 2,6-dichlorophenol, a process starting from a suitably substituted aniline (B41778), such as 2,6-dichloroaniline (B118687), could be envisioned. The aniline would be converted to a diazonium salt using nitrous acid, followed by hydrolysis (heating in water) to replace the diazonium group with a hydroxyl group. The synthesis of 2,6-dichloroaniline itself can be achieved through various methods, including the oxidative chlorination of 4-aminobenzoic acid followed by decarboxylation. acs.org

Catalytic and Solvent-Controlled Syntheses of Dichlorophenols

The choice of catalyst and solvent system can significantly influence the regiochemical outcome of phenol chlorination. While many catalytic systems favor the formation of 2,4-dichlorophenol, specific conditions have been developed for the synthesis of the 2,6-isomer.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Dichlorophenol |

| 4,6-Dichlorophenol |

| Benzyl chloride |

| Benzyl alcohol |

| Aluminum chloride |

| Sulfuric acid |

| p-Chlorophenol |

| 2-Benzyl-4-chlorophenol |

| 4-Benzyl-2,6-dichlorophenol |

| Phenol |

| 2-Chlorophenol |

| 4-Chlorophenol |

| 2,4-Dichlorophenol |

| 2,4,6-Trichlorophenol |

| 4-Hydroxybenzenesulfonic acid |

| 4-Hydroxybenzoic acid |

| Sulfuryl chloride |

| Dicyclohexylamine |

| Diethylamine |

| 4-Aminobenzoic acid |

| 2,6-Dichloroaniline |

| Nitrous acid |

| Chlorobenzene |

Molecular Mechanisms and Interaction Studies of 2 Benzyl 4,6 Dichlorophenol

Investigating Potential Biological Activities through Molecular Research

The scientific inquiry into 2-benzyl-4,6-dichlorophenol, a halogenated phenolic compound, has revealed its potential as a bioactive agent. Research has focused on elucidating its molecular behavior to understand its interactions with biological systems, particularly its antimicrobial and antifungal properties. These investigations are crucial for determining the compound's potential applications and for providing a basis for the development of new therapeutic agents.

Exploration of Proposed Antimicrobial and Antifungal Modalities

This compound, also known as clorophene, has been identified as a compound with notable antibacterial activity. A key study identified it as the major bioactive component produced by the marine bacterium Shewanella halifaxensis IRL548, which showed inhibitory effects on the growth of Vibrio harveyii, a pathogen responsible for Summer Gut Syndrome in King Salmon. nih.gov This discovery has spurred further investigation into its broader antimicrobial and antifungal spectrum. The compound has been reported to exhibit moderate activity against at least two pathogenic microorganisms. nih.gov

While specific mechanistic details for this compound are still under investigation, the antimicrobial action of phenolic compounds, in general, is understood to involve several mechanisms. These can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. mdpi.com The presence of the benzyl (B1604629) group and chlorine atoms on the phenol (B47542) ring of this compound is thought to be crucial for its biological activity, influencing its lipophilicity and, consequently, its ability to interact with microbial cell structures. ontosight.ai The general antimicrobial potential of polyphenols is often linked to their chemical structure, including the number and position of hydroxyl and other substituent groups. mdpi.com

The exploration of this compound's antifungal properties is also an area of interest, given the broad-spectrum activity often associated with phenolic compounds. ontosight.ai Studies on other chlorinated phenols have shown their potential to interfere with fungal growth, suggesting that this compound may act through similar pathways. nih.gov The mechanisms of antifungal action for phenolic compounds can involve the disruption of the fungal cell wall and membrane, leading to cell lysis. nih.gov

Structure-Function Relationships at the Molecular Level

The relationship between the chemical structure of this compound and its biological function is a critical area of study. The arrangement of the benzyl group and the two chlorine atoms on the phenolic ring dictates its reactivity, solubility, and potential for biological interactions. ontosight.ai To better understand these structure-activity relationships (SAR), a small library of congeners of this compound has been synthesized and studied. nih.gov This approach allows researchers to systematically modify the structure of the parent compound and observe the effects on its biological activity, providing insights into which functional groups are essential for its antimicrobial effects.

Insights from Related Phenolic Compounds in Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms of this compound, it is beneficial to examine the research on structurally related phenolic compounds. By comparing its properties to those of other chlorophenols and benzyl-substituted phenols, we can infer potential modes of action and formulate hypotheses for future research.

Comparative Analysis of Chlorophenol Molecular Interactions

The presence of chlorine atoms on the phenol ring is a defining feature of this compound. Studies on various chlorophenols have provided a wealth of information on their molecular interactions. For example, research on the binding interactions of different chlorophenols with proteins like trypsin has shown that the number of chlorine atoms significantly affects the binding affinity. Current time information in Bangalore, IN. These interactions are often driven by hydrophobic forces, hydrogen bonding, and π-π stacking. Current time information in Bangalore, IN.

The acidity of chlorophenols, which is influenced by the number and position of chlorine substituents, is another critical factor in their biological activity. nih.govnih.gov Generally, the acidity of a chlorophenol increases with the number of chlorine atoms. nih.gov This increased acidity can affect the compound's ionization state at physiological pH, which in turn influences its ability to cross cell membranes and interact with molecular targets.

Furthermore, the degradation pathways of chlorophenols have been studied, revealing that they can be metabolized through processes such as dechlorination and ring-opening. mdpi.com Understanding these degradation mechanisms is important for assessing the environmental fate and potential for bioaccumulation of compounds like this compound.

Benzyl-Substituted Phenols: Mechanistic Analogues

The benzyl group is another key structural feature of this compound. The study of other benzyl-substituted phenols can provide valuable mechanistic analogies. For example, research on 4-substituted phenols has investigated how different substituents influence their biochemical and immunological characteristics. ontosight.ai These studies have shown that such compounds can inhibit key enzymes like tyrosinase and deplete cellular glutathione, indicating the formation of reactive quinone species that can bind to proteins. ontosight.ai

The photochemical generation of reactive intermediates like quinone methides from substituted phenol derivatives has also been explored. tandfonline.com This highlights the potential for this compound to undergo similar transformations under certain conditions, which could be relevant to its biological activity. The oxidative addition mechanisms of cobalt complexes with substituted benzyl bromides have also been studied, providing insights into the reactivity of the benzylic position. vulcanchem.com

By synthesizing the knowledge gained from both chlorophenols and benzyl-substituted phenols, a more comprehensive picture of the potential molecular mechanisms of this compound can be constructed. This comparative approach is invaluable for guiding future research aimed at fully characterizing its biological and chemical properties.

Computational Chemistry Applications in 2 Benzyl 4,6 Dichlorophenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and a host of electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. ajrcps.comresearchgate.net This method is widely used to investigate the electronic structure and reactivity of phenolic compounds. researchgate.netresearchgate.net In the study of 2-Benzyl-4,6-dichlorophenol, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

DFT is also instrumental in calculating quantum chemical descriptors that explain reactivity. ajrcps.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ajrcps.com Other calculated properties, such as the Mulliken population analysis, provide insights into the atomic charges, revealing sites susceptible to electrophilic or nucleophilic attack. ajrcps.com DFT has been successfully used to unfold the chemical reactivity and site selectivity of various organic compounds. ajrcps.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is representative of typical DFT outputs for phenolic compounds and serves for illustrative purposes.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | 2.15 Debye | Indicates overall molecular polarity. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.1 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates chemical reactivity and stability. |

| Mulliken Charge on Phenolic Oxygen | -0.58 e | Highlights a region of high electron density. |

Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a hierarchy of accuracy. wikipedia.org While computationally more demanding than DFT, they are often used to obtain highly reliable potential energy surfaces and interaction energies, especially for systems where electron correlation is critical. wikipedia.orgstanford.edu

For a molecule like this compound, advanced methods such as second-order Møller–Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) could be used. wikipedia.orgstanford.edu These calculations would provide benchmark values for the conformational energies and the energetics of intermolecular interactions, such as hydrogen bonding or stacking interactions, which are crucial for understanding its behavior in different chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations excel at describing static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. acs.org

The presence of rotatable single bonds in this compound—specifically the bond connecting the benzyl (B1604629) group to the dichlorophenol ring—allows the molecule to adopt various three-dimensional shapes, or conformations. scielo.br Elucidating this conformational landscape is crucial, as different conformers can have distinct chemical and biological activities.

Table 2: Hypothetical Low-Energy Conformers of this compound from Conformational Analysis (Note: This table illustrates potential conformers distinguished by the dihedral angle of the benzyl group. The relative energies are hypothetical.)

| Conformer | Key Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Staggered) | ~60° | 0.00 | Most stable conformation, minimized steric hindrance. |

| B (Staggered) | ~180° | 1.25 | A stable conformation with the phenyl ring oriented away from the phenol (B47542). |

| C (Eclipsed) | ~120° | 3.50 | Transition state between staggered conformers. |

The chemical environment, particularly the solvent, can profoundly influence a molecule's structure and reactivity. novapublishers.comresearchgate.net Computational methods can model these solvent effects in two primary ways: implicitly and explicitly. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to account for bulk solvent effects in quantum chemical calculations. scielo.brsemanticscholar.org

Explicit solvent models, used in MD simulations, surround the solute molecule with a large number of individual solvent molecules (e.g., water). acs.org This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and water molecules. These simulations can reveal the structure of the solvation shell around this compound and the dynamics of solvent molecule exchange. ethz.ch

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. rsc.org Calculating these spectra for a proposed structure and comparing them to experimental data is a powerful way to confirm molecular identity and structure. researchgate.net

For this compound, DFT calculations can compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies, when appropriately scaled to account for systematic errors, typically show good agreement with experimental FTIR and FT-Raman spectra. This allows for the confident assignment of specific vibrational modes, such as O-H stretching, C-Cl stretching, and aromatic ring vibrations, to the observed spectral peaks. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table provides an illustrative comparison typical for DFT-based spectral predictions for substituted phenols.)

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3550 | 3555 | Phenolic hydroxyl stretch |

| ν(C-H) aromatic | 3050-3100 | 3065 | Aromatic C-H stretch |

| ν(C=C) aromatic | 1580-1610 | 1595 | Aromatic ring stretching |

| ν(C-Cl) | 750-850 | 810 | Carbon-chlorine stretch |

Computational Design and Virtual Screening of this compound Derivatives

The computational design and virtual screening of derivatives based on the this compound scaffold represent a targeted approach to discovering new lead compounds. This process leverages the known structure of the parent molecule to explore a vast chemical space for analogues with potentially improved biological profiles. The core idea is to use computer models to predict the interaction of these virtual derivatives with a specific biological target, such as an enzyme or receptor, before committing to their actual chemical synthesis. nih.govmedpharmres.com

The process begins with the selection of a biological target. Based on the target's three-dimensional structure, a virtual library of this compound derivatives can be screened. unimi.it This is often accomplished through molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. usm.my The strength of this interaction is estimated by a scoring function, which provides a "docking score" that helps rank the compounds. medpharmres.comusm.my

For instance, a hypothetical virtual screening campaign could be initiated to find potent inhibitors for a specific enzyme. A library of virtual derivatives could be created by modifying the functional groups on the this compound core structure. These modifications could include altering the substituents on the benzyl ring or the dichlorophenol moiety to modulate the molecule's electronic and steric properties.

Table 1: Hypothetical Docking Results for a Virtual Library of this compound Derivatives against a Target Protein

| Compound ID | Derivative Structure (Modification from Parent) | Docking Score (kcal/mol) | Predicted Key Interactions |

| BD-001 | (Parent Compound) this compound | -7.5 | Pi-stacking with Phe28, Hydrogen bond with Ser99 |

| BD-002 | 4'-methoxy on benzyl group | -8.9 | Pi-stacking with Phe28, H-bond with Ser99 & Asn102 |

| BD-003 | 4'-nitro on benzyl group | -9.5 | Enhanced pi-stacking, H-bond with Ser99 |

| BD-004 | 3',4'-dihydroxy on benzyl group | -8.2 | Multiple hydrogen bonds with active site residues |

| BD-005 | Replacement of Cl at C4 with Br | -7.8 | Halogen bond with Tyr55, Pi-stacking with Phe28 |

| BD-006 | Replacement of Cl at C6 with F | -7.3 | H-bond with Ser99, reduced steric clash |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the output of a virtual screening study. The interactions and scores are not based on experimental results.

Following the initial virtual screening, the top-ranked compounds can be subjected to more rigorous computational analysis. Furthermore, the data generated from such screenings are ideal for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to find a mathematical correlation between the chemical structures of the compounds and their predicted biological activity. jst.go.jpecetoc.org By identifying which physicochemical properties (descriptors) are most influential, QSAR models can guide the rational design of the next generation of derivatives with even greater predicted efficacy. nih.gov

Descriptors used in QSAR models for phenol derivatives often include terms for hydrophobicity (like logP) and electronic properties (like Hammett sigma constants or molecular orbital energies). jst.go.jp A hypothetical QSAR model for a series of this compound derivatives might reveal that increased electron-withdrawing character on the benzyl ring and a specific range of hydrophobicity are correlated with higher predicted activity.

Table 2: Example of a QSAR Model for this compound Derivatives

| Compound ID | LogP (Hydrophobicity) | Hammett Constant (σ) of Benzyl Substituent | Predicted pIC₅₀ |

| BD-001 | 5.1 | 0.00 | 6.1 |

| BD-002 | 5.0 | -0.27 | 6.5 |

| BD-003 | 5.2 | +0.78 | 7.2 |

| BD-005 | 5.3 | 0.00 | 6.3 |

Note: This table is a simplified, hypothetical representation of data used in a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. The data is illustrative and not derived from actual experiments.

Environmental Transformation and Remediation Strategies for 2 Benzyl 4,6 Dichlorophenol

Abiotic Degradation Pathways and Environmental Persistence

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorophenols, these pathways primarily include hydrolysis and photolysis, which can influence their persistence in various environmental compartments.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. While it is a potential degradation pathway for some pollutants, hydrolysis is considered relatively unimportant in the natural degradation of chlorophenols. gov.bc.ca Specific data on the hydrolysis kinetics and product distribution for 2-Benzyl-4,6-dichlorophenol is limited in the available literature. However, studies on similar compounds like trihalomethanes show that while bromo and iodo compounds hydrolyze faster than chloro compounds, the absolute rates may be too slow to be of practical significance in distribution systems. nih.gov The hydrolysis of chlorophenols is generally slow under typical environmental conditions. gov.bc.ca

The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, in supercritical water oxidation processes, which operate at very high temperatures and pressures, the hydrolysis of 2,4-dichlorophenol (B122985) is a known reaction pathway. mdpi.com However, these conditions are not representative of natural aquatic environments. The dissociation of chlorophenols, which is pH-dependent, also affects their chemical behavior and potential for degradation. epa.gov

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. This process is a major transformation pathway for many chlorophenols, especially in shallow, sunlit waters. gov.bc.caresearchgate.net The efficiency of photolysis is dependent on factors such as water depth, light intensity, and the presence of photosensitizing substances. gov.bc.caresearchgate.net

For dichlorophenols like 2,4-DCP and 2,6-DCP, UV irradiation in the presence of nitrate (B79036) can lead to oxidation, nitrosation, and nitration. nih.gov Direct photolysis is also a significant process, with the rate being more efficient for the dissociated (phenolate) form of the molecule. nih.gov The photolysis of dichlorophenols can result in different intermediate products, including dechlorination products or ring contraction products, depending on the specific isomer and conditions. nih.gov While direct data for this compound is scarce, the behavior of other dichlorophenols suggests that photolysis is a likely and important degradation pathway in aquatic systems.

Biotransformation and Biodegradation Mechanisms

Biotransformation, the chemical alteration of substances by living organisms, is a key process in the detoxification and mineralization of environmental pollutants. nih.gov Microorganisms, including bacteria and fungi, play a vital role in the breakdown of chlorophenols.

Microbial activity is fundamental to the degradation of chlorophenols in soil and aquatic environments. epa.gov Key enzymatic processes involved are demethylation and dehalogenation. While specific studies on this compound are not prevalent, research on analogous compounds provides insight into potential pathways.

Demethylation is the removal of a methyl group from a molecule. In anaerobic environments, some bacteria can demethylate chlorinated aromatic compounds. For example, the biotransformation of 3,5-dichloro-p-anisyl alcohol, a fungal metabolite, begins with demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This initial step is crucial for subsequent degradation. nih.gov

Dehalogenation , the removal of halogen atoms, is a critical step in detoxifying chlorinated pollutants. Reductive dehalogenation, which primarily occurs under anaerobic conditions, is the initial step in the biodegradation of most aryl halides. environmentalrestoration.wiki Bacteria from the genus Desulfitobacterium, for instance, are known to reductively dechlorinate various chlorophenolic compounds. wur.nlnih.gov Some strains can perform ortho-dechlorination, removing chlorine atoms adjacent to the hydroxyl group. researchgate.net This process can lead to the formation of less chlorinated, and often less toxic, phenols. nih.govresearchgate.net

The following table summarizes microbial processes involved in the degradation of related chlorophenolic compounds.

| Microbial Process | Organism/Community Example | Substrate Example | Product Example | Reference |

| Demethylation | Anaerobic methanogenic sludge | 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzyl alcohol | nih.gov |

| Reductive Dehalogenation | Desulfitobacterium sp. strain PCE1 | 2,3,5,6-tetrachloro-4-methoxyphenol | 2,3,5-trichlorophenol | nih.gov |

| Reductive Dehalogenation | Desulfitobacterium hafniense PCP-1 | 2,4,6-trichlorophenol (B30397) | 2,4-dichlorophenol, 4-chlorophenol | researchgate.net |

Fungi, particularly white-rot fungi, are highly effective degraders of a wide range of aromatic xenobiotics, including chlorophenols. unl.ptmdpi.com Their degradative ability stems from powerful, non-specific extracellular enzyme systems. unl.ptresearchgate.net

The key enzymes produced by these fungi include:

Lignin Peroxidases (LiP)

Manganese Peroxidases (MnP)

Laccases mdpi.comresearchgate.net

These enzymes can oxidize a broad spectrum of phenolic and non-phenolic aromatic compounds. unl.ptresearchgate.net For example, Phanerochaete chrysosporium has been shown to degrade 2,4-dichlorophenol. researchgate.net Fungi can also utilize intracellular enzymes, such as the cytochrome P450 monooxygenase superfamily, which catalyze reactions like dehalogenation and hydroxylation, leading to the breakdown of organic pollutants. mdpi.com The efficiency of these fungal enzymes is dependent on environmental factors like pH and temperature. researchgate.net

The table below details some fungal enzymes and their role in xenobiotic degradation.

| Enzyme | Fungal Source Example | Xenobiotic Substrate Example | Reference |

| Laccase | Trametes versicolor | Polychlorinated biphenyls (PCBs) | researchgate.net |

| Manganese Peroxidase (MnP) | Coriolus stercoreus | Methoxylated benzoic acid derivatives | unl.pt |

| Peroxidase | Phanerochaete chrysosporium | 2,4-dichlorophenol | researchgate.net |

| Cytochrome P450 | General (intracellular) | Chlorinated hydrocarbons | mdpi.com |

The rate of biotransformation of pollutants like this compound in the environment is not constant but is influenced by the composition and activity of the local microbial communities. nih.gov The presence of other organic matter, referred to as auxiliary substrates, can significantly affect the biodegradation of micropollutants. dtu.dk

Factors influencing biotransformation kinetics include:

Microbial Community Composition: Different microbial populations have varying capabilities to degrade specific pollutants. dtu.dkresearchgate.net

Availability of Auxiliary Substrates: The presence of readily available carbon sources can support the growth and activity of pollutant-degrading microbes. dtu.dk

Acclimation: Microbial communities previously exposed to a contaminant may exhibit faster degradation rates. nih.gov

Environmental Conditions: Factors such as pH, temperature, and redox conditions play a crucial role in microbial activity and, consequently, biotransformation rates. dtu.dk

Studies have shown that biotransformation dominates the toxicokinetics of many organic chemicals in aquatic invertebrates and that differentiating between the parent compound and its metabolites is crucial for accurately assessing bioaccumulation. acs.org The kinetics of degradation can vary significantly; for example, bisphenol F (BPF) was completely degraded by activated sludge under aerobic conditions in 14 days. researchgate.net Understanding these kinetic influences is essential for predicting the environmental persistence of this compound and for designing effective bioremediation approaches. nih.gov

Advanced Oxidation Processes (AOPs) for Remediation of this compound

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. researchgate.net These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), which can oxidize a wide array of recalcitrant organic compounds, including this compound, into simpler, less toxic, and often biodegradable substances. mdpi.comkobv.de AOPs are considered a promising technology for treating persistent pollutants that are resistant to conventional treatment methods. nih.gov The ultimate goal of these processes is the complete mineralization of contaminants into carbon dioxide, water, and inorganic ions. mdpi.com

Hydroxyl Radical-Based Oxidation Systems (e.g., Fenton, UV/H₂O₂)

Hydroxyl radical (•OH)-based AOPs are the most widely studied and applied systems for water treatment. The hydroxyl radical is a powerful oxidizing agent capable of reacting rapidly with most organic compounds. nih.gov Key technologies in this category include the Fenton process and UV/H₂O₂ systems, which effectively degrade various chlorophenolic compounds.

The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. tandfonline.compjoes.com This process is most effective under acidic pH conditions, typically between 2.7 and 3.5. nih.govbioline.org.br The generated hydroxyl radicals can attack the aromatic ring of chlorophenols, leading to hydroxylation, dechlorination, and eventual ring cleavage. nih.gov For instance, studies on 2,4,6-trichlorophenol (TCP) demonstrated that with a H₂O₂/TCP molar ratio of 3 and an Fe²⁺ concentration of 0.6 mM at pH 3, over 99% of the initial TCP was degraded within 10 minutes. bioline.org.br While the parent compound is rapidly removed, complete mineralization to CO₂ is slower, with intermediate products such as less-chlorinated phenols, benzoquinones, and short-chain organic acids being formed. bioline.org.brnih.gov

The UV/H₂O₂ process is another prominent hydroxyl radical-based AOP. In this system, the photolysis of hydrogen peroxide by ultraviolet (UV) radiation generates hydroxyl radicals. This method avoids the production of iron sludge associated with the Fenton process and can be effective over a broader pH range. Research on related compounds like 2,4-dichlorophenol (2,4-DCP) has shown that UV-based processes can achieve significant degradation and dechlorination. researchgate.net

Table 1: Performance of Hydroxyl Radical-Based AOPs for Chlorophenol Degradation

| System | Target Compound | Key Conditions | Degradation Efficiency | Key Findings | Citation |

|---|---|---|---|---|---|

| Fenton (H₂O₂/Fe²⁺) | 2,4,6-Trichlorophenol (TCP) | pH=3, [H₂O₂]=1.8mM, [Fe²⁺]=0.6mM, [TCP]=0.60mM | >99% in 10 minutes | Rapid degradation of TCP, but only 37% COD reduction after 1 hour, indicating formation of intermediates. | bioline.org.br |

| Heterogeneous Fenton-like (Fe NPs/H₂O₂) | 2,4-Dichlorophenol (2,4-DCP) | pH=6.26, [H₂O₂]=10mM, [2,4-DCP]=30 mg/L | >83.5% | Removal involves both adsorption and oxidation; intermediate products were identified via GC-MS. | nih.gov |

| Pyrite-Fenton | Various Chlorophenols (CPs) | Acidic pH | Highly dependent on CP type and chlorine substitution. | Removal mechanism involves both hydroxyl radical attack and adsorption onto the pyrite (B73398) surface. | nih.gov |

Sulfate (B86663) Radical-Based Oxidation Systems

Sulfate radical (SO₄•⁻)-based AOPs have emerged as a powerful alternative to hydroxyl radical systems. acs.org The sulfate radical possesses a high redox potential, a longer half-life (30-40 µs) compared to the hydroxyl radical, and the ability to operate effectively over a wider pH range (2.0-8.0). nih.govfrontiersin.orgmdpi.com These radicals are typically generated through the activation of precursors like persulfate (PS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻) using methods such as heat, UV radiation, or transition metal catalysis (e.g., Fe²⁺, Co²⁺). nih.govfrontiersin.orgohiolink.edu

The Fe(II)-activated persulfate system is analogous to the Fenton process and has proven effective for degrading chlorophenols. ohiolink.edu Studies on various chlorophenols have demonstrated near-complete removal using Fe(II) with either PMS or PS. ohiolink.edu The reaction mechanism involves electron transfer, where the sulfate radical selectively attacks organic compounds with unsaturated bonds or aromatic electrons. mdpi.com However, an excess of the Fe(II) catalyst can act as a scavenger for sulfate radicals, indicating that an optimal catalyst concentration is crucial for maximizing degradation efficiency. ohiolink.edu Research on the degradation of 2,4-dichlorophenol using nanoscale zero-valent iron (nZVI) to activate persulfate showed that the system could achieve over 98% degradation under optimal conditions. researchgate.net

The presence of other ions in the water matrix, such as chloride (Cl⁻), can have a dual effect on the degradation efficiency in sulfate radical-based systems, sometimes inhibiting mineralization while in other cases accelerating the initial depletion rate of the target pollutant. bohrium.com

Table 2: Performance of Sulfate Radical-Based AOPs for Chlorophenol Degradation

| System | Target Compound | Key Conditions | Degradation Efficiency | Key Findings | Citation |

|---|---|---|---|---|---|

| Fe(II)/PMS | 4-Chlorophenol (4-CP) | Neutral pH | Effective degradation | Demonstrates the efficacy of sulfate radical AOPs at neutral pH using chelating agents. | ohiolink.edu |

| Co/PMS | 4-bromo-2-chlorophenol (BCP) | pH 3.0-7.0 | Positively correlated with PMS and Co²⁺ concentrations. | Chloride ions had a dual effect on degradation but a negative effect on mineralization. | bohrium.com |

| nZVI/Persulfate | 2,4-Dichlorophenol (DCP) | Optimum dosage and concentration | >98% | Degradation follows pseudo-first-order kinetics; COD removal was less than 40%, indicating intermediate formation. | researchgate.net |

| ZVI/PMS & ZVI/PS | 2,4,6-Trichlorophenol (2,4,6-TCP) | pH >3.2 | Higher efficiency than ZVI/H₂O₂ | High chloride concentrations promoted degradation in the ZVI/PMS system but inhibited it in the ZVI/PS system. | nih.gov |

Heterogeneous and Homogeneous Catalytic Oxidation Approaches

Catalytic oxidation processes can be classified as either homogeneous or heterogeneous. savemyexams.com In homogeneous catalysis, the catalyst exists in the same phase as the reactants, a prime example being the Fenton process where aqueous Fe²⁺ ions catalyze the reaction. tandfonline.comethernet.edu.et These systems are often highly efficient but can face challenges related to catalyst recovery and the need for strict pH control. nycu.edu.tw

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid solution), offers significant advantages, including easier catalyst separation, recovery, and reuse, as well as potentially broader operating conditions. savemyexams.comsemanticscholar.org Various materials have been investigated as heterogeneous catalysts for the degradation of chlorophenols. These include iron-based materials like pyrite (FeS₂), goethite (α-FeOOH), and zero-valent iron (ZVI), which can activate H₂O₂ or persulfate to generate radicals. nih.govnycu.edu.twnih.gov For example, a modified Fenton process using pyrite as a catalyst was shown to effectively degrade several chlorophenolic compounds, with the removal mechanism involving both hydroxyl radical attack and adsorption onto the catalyst surface. nih.gov Similarly, combining ZVI with pyrite enhanced the degradation of chlorophenols by creating an acidic microenvironment and improving iron redox cycling. nih.gov

Photocatalysis represents another important branch of heterogeneous oxidation. In this process, a semiconductor material, most commonly titanium dioxide (TiO₂), absorbs UV or visible light to generate electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the pollutants. The degradation efficiency of chlorophenols via photocatalysis is influenced by the number and position of chlorine substituents on the aromatic ring. mdpi.com

Table 3: Comparison of Homogeneous and Heterogeneous Catalytic Systems

| Catalysis Type | Example System | Mechanism | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Homogeneous | Fenton (Fe²⁺/H₂O₂) | Generation of •OH radicals in solution. | High reaction rates. | Strict pH control needed (acidic), catalyst recovery difficult, sludge production. | tandfonline.comnycu.edu.tw |

| Heterogeneous | Pyrite-Fenton | Surface and solution-based •OH radical generation, adsorption. | Easier catalyst separation and reuse, wider operating pH range. | Lower reaction rates compared to homogeneous systems, potential for surface passivation. | nih.govnih.gov |

| Heterogeneous Photocatalysis | TiO₂/UV | Generation of •OH and other radicals on the catalyst surface via light activation. | Uses light energy, complete mineralization possible. | Requires UV/light source, catalyst separation can be an issue for slurries. | mdpi.comrsc.org |

Integration of AOPs with Biological Treatment Modalities

While AOPs are effective at degrading recalcitrant compounds like this compound, complete mineralization can be energy-intensive and costly. ub.edu Conversely, biological treatments are often cost-effective but may be inefficient for toxic or non-biodegradable pollutants. nih.gov An integrated approach that combines AOPs with biological treatment offers a synergistic and economically viable solution for wastewater remediation. mdpi.comub.edu

In this hybrid system, an AOP is typically used as a pre-treatment step. mdpi.com The goal is not complete mineralization but rather the partial oxidation of the parent pollutant into less complex, less toxic, and more biodegradable intermediates. ub.eduup.ac.za This initial chemical oxidation step can cleave the aromatic ring or remove chlorine atoms, transforming compounds like this compound into intermediates such as organic acids, which are more amenable to microbial degradation. nih.gov

Studies have demonstrated the success of this integrated approach for various chlorophenols. For example, a photolytic AOP followed by a bioreactor stage showed high removal efficiency (>98%) for 4-chlorophenol. up.ac.za The AOP pre-treatment effectively reduced the toxicity of the wastewater, allowing the subsequent biological stage to efficiently remove the remaining organic load. ub.edu This combination leverages the strengths of both technologies: the powerful, non-selective oxidation of AOPs and the cost-effectiveness of biological mineralization. tdx.cattdx.cat The enhanced biodegradability of the treated effluent is a key advantage of this integrated strategy. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzyl 4,6 Dichlorophenol and Its Analogues

Systematic Modification and Design of 2-Benzyl-4,6-dichlorophenol Derivatives

The systematic modification of this compound derivatives involves altering various parts of the molecule to investigate their impact on biological activity. These modifications typically focus on the phenolic ring, the benzyl (B1604629) group, and the hydroxyl group.

Modifications of the Phenolic Ring:

Substitution Pattern: The position and nature of substituents on the phenolic ring are critical. In the parent compound, the chlorine atoms are at positions 4 and 6. The synthesis of analogues with chlorine atoms at other positions, or with other halogen atoms (e.g., fluorine, bromine), can help determine the optimal substitution pattern for activity.

Nature of Substituents: Replacing the chloro groups with other electron-withdrawing or electron-donating groups can elucidate the electronic requirements for activity.

Modifications of the Benzyl Group:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., alkyl, alkoxy, halo) at different positions (ortho, meta, para) of the benzyl ring can significantly influence activity. For instance, in a series of benzylthioquinolinium iodide derivatives, para-substituted compounds were generally the most active.

Replacement of the Phenyl Ring: The phenyl ring of the benzyl group can be replaced with other aromatic or heterocyclic rings to explore the impact of different electronic and steric properties on activity. The extension of the aromatic system, for example to a naphthalene (B1677914) ring, has been shown to improve antifungal activity in some scaffolds.

Modifications of the Hydroxyl Group:

Esterification and Etherification: Conversion of the phenolic hydroxyl group to an ester or an ether can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor, which can in turn affect its biological activity.

A series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones were synthesized to explore their antimicrobial potential. Although not direct analogues of this compound, this work highlights the synthetic feasibility of creating complex molecules with a substituted benzyl moiety.

Elucidation of Structural Determinants for Molecular Activity

The molecular activity of this compound and its analogues is determined by a combination of steric, electronic, and hydrophobic factors.

Key Structural Features for Antimicrobial Activity:

The Phenolic Hydroxyl Group: The presence of the hydroxyl group is often crucial for the antimicrobial activity of phenolic compounds, as it can participate in hydrogen bonding with target enzymes or disrupt cell membranes.

Halogenation: The presence and position of halogen atoms on the phenolic ring are significant determinants of activity. Dichlorination, as in the parent compound, often enhances antimicrobial potency.

Studies on other classes of benzyl derivatives have provided insights that may be applicable to this compound analogues. For example, in a series of benzyl guanidine (B92328) derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency against both Staphylococcus aureus and Escherichia coli. This underscores the importance of the substitution pattern on the benzyl ring.

The following table summarizes the antimicrobial activity of some substituted benzyl guanidine derivatives, illustrating the impact of substitution on the benzyl ring.

| Compound | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 9a | H | >256 | >256 |

| 9d | 4-CF3 | >256 | 8 |

| 9h | 3-CF3 | 4 | 4 |

| 9k | 2-Cl, 5-CF3 | >256 | 8 |

| 9m | 2-Cl, 3-CF3 | 0.5 | 1 |

Data sourced from Molecules (2022).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into their mechanism of action.

For phenolic compounds, QSAR models have been developed to predict their antifungal and antibacterial properties. These models often incorporate descriptors related to:

Topological Properties: These describe the connectivity and shape of the molecule.

Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the electrophilicity index, are often important. For instance, phenolic compounds with greater antifungal activity have been found to possess a lower electrophilicity index.

Lipophilicity: The octanol-water partition coefficient (logP) is a common descriptor for lipophilicity and is often correlated with antimicrobial activity.

While no specific QSAR models for this compound were found, a QSAR study on a series of gemini (B1671429) quaternary ammonium (B1175870) surfactants with antibacterial activity against Escherichia coli demonstrated the utility of this approach. The developed model, using a genetic algorithm and multiple linear regressions, showed good predictive power. A similar approach could be applied to a series of this compound analogues to elucidate the key physicochemical properties driving their activity.

Computational Approaches to SAR/SPR (e.g., Molecular Docking, Cheminformatics)

Computational methods, such as molecular docking and cheminformatics, are invaluable in the study of SAR and SPR.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, molecular docking could be used to:

Identify potential biological targets.

Understand the binding interactions between the compounds and their targets at the atomic level.

Predict the binding affinity of new analogues, thereby guiding the design of more potent compounds.

For example, molecular docking studies of urolithins with their targets have been performed to understand their binding patterns. A similar methodology could be applied to investigate the interactions of this compound derivatives with putative microbial enzymes.

Cheminformatics: This field utilizes computational methods to analyze large datasets of chemical compounds and their biological activities. Cheminformatics tools can be used to:

Cluster compounds based on their structural similarity.

Develop predictive models for activity and toxicity.

Identify novel scaffolds for drug discovery.

The application of these computational approaches to a library of this compound analogues would undoubtedly accelerate the discovery of new derivatives with improved properties.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Benzyl-4,6-dichlorophenol in laboratory settings?

The compound can be synthesized via Friedel-Crafts alkylation, where benzyl chloride reacts with 4,6-dichlorophenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include maintaining anhydrous conditions, optimizing molar ratios (typically 1:1.2 for phenol to benzyl chloride), and controlling reaction temperature (60–80°C) to minimize side products like polyalkylated derivatives. Post-synthesis purification involves column chromatography or recrystallization using solvents such as benzene or carbon disulfide to isolate the product .

Q. How can researchers determine the aqueous solubility of this compound, and what are its reported values?

Aqueous solubility can be measured using the shake-flask method combined with UV-Vis spectroscopy or HPLC. The compound exhibits low solubility in water (<1 mg/L at 25°C) due to its hydrophobic benzyl and chloro substituents. For accurate quantification, use a saturated solution equilibrated for 24–48 hours, followed by filtration (0.45 µm membrane) to remove undissolved particles. Reference data from the Handbook of Aqueous Solubility Data confirms its solubility profile .

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in environmental samples?

Solid-phase microextraction (SPME) coupled with GC-MS is recommended for trace analysis. Optimize extraction parameters (fiber type, pH, and extraction time) to enhance recovery rates. For aqueous matrices, derivatization with acetic anhydride improves volatility. HPLC with UV detection (λ = 280 nm) is suitable for higher concentrations. Method validation should include spike-recovery tests (70–130% acceptable range) and calibration curves (R² > 0.995) .

Advanced Research Questions

Q. How does electron beam irradiation affect the degradation of this compound, and what are the key intermediates?

Electron beam irradiation (10–50 kGy dose) induces radical-mediated degradation via hydroxyl (•OH) and hydrated electron (e⁻ₐq) pathways. Monitor degradation kinetics using LC-MS to identify intermediates such as 4,6-dichlorophenol and benzaldehyde. Dose rate and pH significantly influence efficiency: higher dose rates (≥1 kGy/s) and neutral pH (6–8) maximize degradation. Post-treatment toxicity assays (e.g., Microtox®) are critical to assess residual ecotoxicity .

Q. What experimental strategies can elucidate the metabolic pathways and nephrotoxic potential of this compound in mammalian systems?

Use in vitro models (e.g., renal proximal tubule cells) incubated with the compound (10–100 µM) and analyze metabolites via LC-QTOF-MS. Focus on oxidative metabolites, such as hydroxylated or dechlorinated derivatives. Compare cytotoxicity (via MTT assay) with structurally related nephrotoxicants like 4-amino-2,6-dichlorophenol. Co-administration of cytochrome P450 inhibitors (e.g., ketoconazole) can clarify metabolic activation pathways .

Q. How does the structural stability of this compound vary under different storage conditions, and what precautions are necessary?

The compound is sensitive to light and oxygen, leading to dimerization or oxidation. Store in amber vials under inert gas (N₂ or Ar) at −20°C. For long-term stability, add antioxidants like BHT (0.1% w/w). Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid contact with metals (e.g., Fe³⁺) that catalyze decomposition .

Q. What role do substituent positions play in the redox behavior of this compound, and how can this be experimentally characterized?

Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals oxidation peaks near +1.2 V vs. Ag/AgCl, attributed to phenolic hydroxyl groups. Compare with analogs (e.g., 2,6-dichlorophenol) to assess electron-withdrawing effects of the benzyl group. Density functional theory (DFT) calculations can predict redox potentials and HOMO-LUMO gaps, validated experimentally via spectroelectrochemistry .

Methodological Notes

- Quality Control : Ensure batch-to-batch consistency using NMR (¹H/¹³C) and elemental analysis. For environmental samples, include surrogates (e.g., 4-bromo-2,6-dichlorophenol) to track extraction efficiency .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Waste must be treated with activated carbon or ozonation before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.